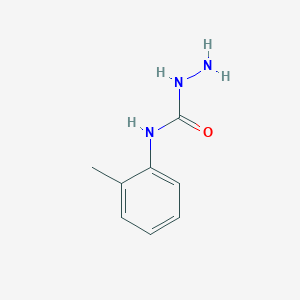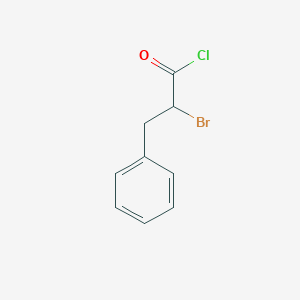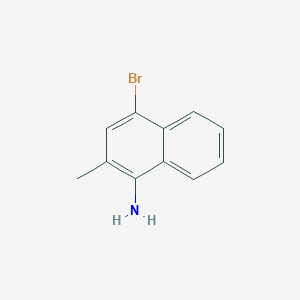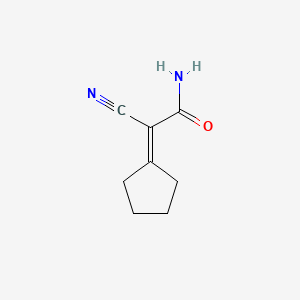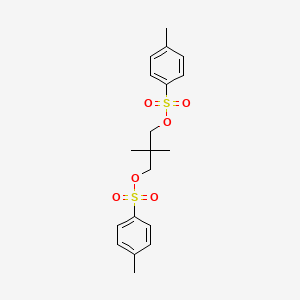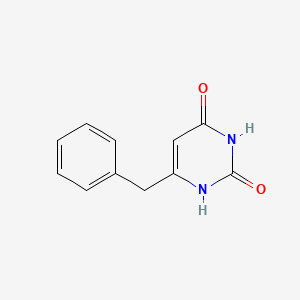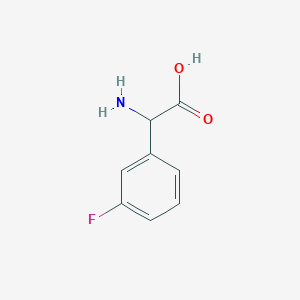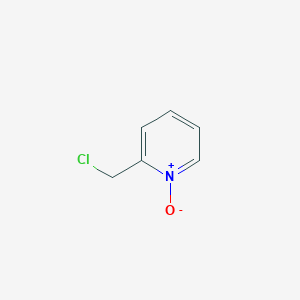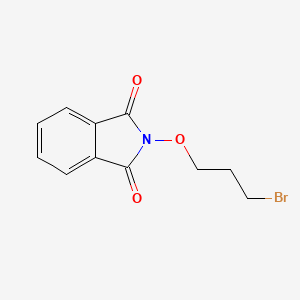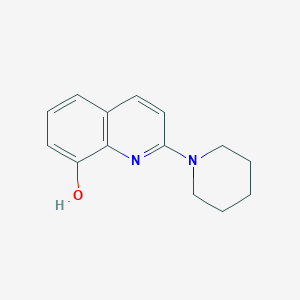
2-(Piperidin-1-yl)quinolin-8-ol
Vue d'ensemble
Description
“2-(Piperidin-1-yl)quinolin-8-ol” is an organic compound known for its versatile chemical properties and biological activities. It is a compound containing a hydrogenated quinoline bearing a ketone group . The compound is part of the piperidines class of pharmaceuticals .
Synthesis Analysis
The synthesis of “2-(Piperidin-1-yl)quinolin-8-ol” involves several steps. One method uses copper (II) bis (trifluoromethanesulfonate) in N,N-dimethyl-formamide at 120℃ for 16 hours . This method is known as the Schlenk technique and is a regiospecific reaction .Molecular Structure Analysis
The molecular formula of “2-(Piperidin-1-yl)quinolin-8-ol” is C14H16N2O . The compound has a molecular weight of 228.29 g/mol.Physical And Chemical Properties Analysis
“2-(Piperidin-1-yl)quinolin-8-ol” is an irritant . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Inhibition of Cholinesterases in Alzheimer’s Disease Treatment
Specific Scientific Field
Neurology, specifically the treatment of Alzheimer’s disease.
Summary of the Application
“2-(Piperidin-1-yl)quinolin-8-ol” is used in the synthesis of quinoline thiosemicarbazones, which have shown potential as inhibitors of cholinesterases. These enzymes are targeted in the treatment of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive dysfunction, memory loss, and intellectual decline .
Methods of Application or Experimental Procedures
The compound is synthesized via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides . The structures of the synthesized compounds were established using spectroscopic techniques .
Results or Outcomes
The synthesized compounds were evaluated for their potential as anti-Alzheimer’s agents using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Among them, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as the most potent dual inhibitor of AChE and BChE with IC50 values of 9.68 and 11 .
Antimicrobial Activity
Specific Scientific Field
Microbiology, specifically the development of antimicrobial agents.
Summary of the Application
Quinoline derivatives, including “2-(Piperidin-1-yl)quinolin-8-ol”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
Methods of Application or Experimental Procedures
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Results or Outcomes
Quinoline derivatives are used extensively in the treatment of various infections, including urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Monoamine Oxidase Inhibition
Specific Scientific Field
Neuropharmacology, specifically the inhibition of monoamine oxidase.
Summary of the Application
Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, has been found to produce a weak inhibition of monoamine oxidase in both in-vitro and in-vivo studies . Monoamine oxidase is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibitors of this enzyme are used in the treatment of psychiatric disorders.
Methods of Application or Experimental Procedures
The target compound was designed based on the fact that Quipazine produces a weak inhibition of monoamine oxidase .
Results or Outcomes
The study found that Quipazine, a derivative of “2-(Piperidin-1-yl)quinolin-8-ol”, produces a weak inhibition of monoamine oxidase .
Photocatalytic Synthesis
Specific Scientific Field
Green Chemistry, specifically the synthesis of quinolin-2(1H)-ones.
Summary of the Application
“2-(Piperidin-1-yl)quinolin-8-ol” is used in the photocatalytic synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides . Quinolin-2(1H)-ones are important due to their prevalence in natural products and pharmacologically useful compounds .
Methods of Application or Experimental Procedures
The synthesis is achieved through an unconventional and hitherto unknown photocatalytic approach . This reagent-free, highly atom economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .
Results or Outcomes
The robustness of the methodology has been successfully demonstrated with easy scaling up to the gram scale .
Antimalarial Activity
Specific Scientific Field
Pharmacology, specifically the development of antimalarial drugs.
Summary of the Application
Among the synthesized derivatives, 2-chloro-6-(2-(piperidin-1-yl)ethylamino)-7H-indeno[2,1-c]quinolin-7-one oxime (40), having low micromolar activity against P. falciparum, showed potent antimalarial activity compared with chloroquine as standard .
Methods of Application or Experimental Procedures
The compound was synthesized and tested for its antimalarial activity against P. falciparum .
Results or Outcomes
The compound showed potent antimalarial activity compared with chloroquine as standard .
Safety And Hazards
Orientations Futures
Piperidines, including “2-(Piperidin-1-yl)quinolin-8-ol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-piperidin-1-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8,17H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMWXCLCXPKPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298262 | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)quinolin-8-ol | |
CAS RN |
31570-94-2 | |
| Record name | 31570-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(piperidin-1-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





